molecular formula C29H33N3O2 B13149987 1-Amino-4-((4-(methyl(octyl)amino)phenyl)amino)anthracene-9,10-dione CAS No. 89132-99-0

1-Amino-4-((4-(methyl(octyl)amino)phenyl)amino)anthracene-9,10-dione

Cat. No.: B13149987
CAS No.: 89132-99-0
M. Wt: 455.6 g/mol
InChI Key: OYTQBIPYHBUSDC-UHFFFAOYSA-N
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Description

1-Amino-4-((4-(methyl(octyl)amino)phenyl)amino)anthracene-9,10-dione is a complex organic compound with the molecular formula C29H33N3O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-((4-(methyl(octyl)amino)phenyl)amino)anthracene-9,10-dione typically involves multiple steps, starting from anthracene derivatives. One common method involves the following steps:

    Nitration: Anthracene is nitrated to form 1-nitroanthracene.

    Reduction: The nitro group is reduced to an amino group, yielding 1-aminoanthracene.

    Coupling Reaction: 1-aminoanthracene undergoes a coupling reaction with 4-(methyl(octyl)amino)aniline in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-((4-(methyl(octyl)amino)phenyl)amino)anthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted anthracene derivatives depending on the reagents used.

Scientific Research Applications

1-Amino-4-((4-(methyl(octyl)amino)phenyl)amino)anthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Studied for its anticancer properties and potential use in drug delivery systems.

    Industry: Utilized in the production of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 1-Amino-4-((4-(methyl(octyl)amino)phenyl)amino)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with DNA, proteins, and enzymes, affecting their function.

    Pathways Involved: It may influence cellular pathways related to oxidative stress, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-4-((4-(dimethylamino)phenyl)amino)anthracene-9,10-dione
  • 1-Amino-4-((4-(ethylamino)phenyl)amino)anthracene-9,10-dione
  • 1-Amino-4-((4-(butylamino)phenyl)amino)anthracene-9,10-dione

Uniqueness

1-Amino-4-((4-(methyl(octyl)amino)phenyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities. Its long alkyl chain enhances its solubility and interaction with lipid membranes, making it particularly useful in biological and industrial applications.

Properties

CAS No.

89132-99-0

Molecular Formula

C29H33N3O2

Molecular Weight

455.6 g/mol

IUPAC Name

1-amino-4-[4-[methyl(octyl)amino]anilino]anthracene-9,10-dione

InChI

InChI=1S/C29H33N3O2/c1-3-4-5-6-7-10-19-32(2)21-15-13-20(14-16-21)31-25-18-17-24(30)26-27(25)29(34)23-12-9-8-11-22(23)28(26)33/h8-9,11-18,31H,3-7,10,19,30H2,1-2H3

InChI Key

OYTQBIPYHBUSDC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(C)C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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